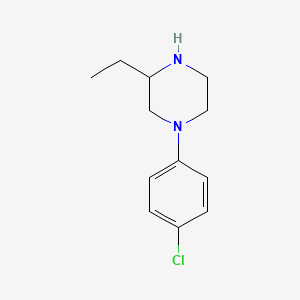

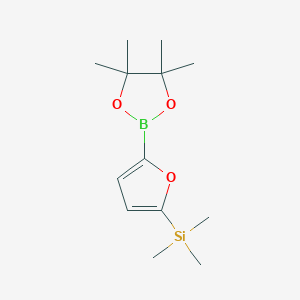

![molecular formula C17H17N3O3 B2518236 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396557-74-6](/img/structure/B2518236.png)

2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. It belongs to the class of organic compounds known as phenylpyrimidines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines were synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aid drug design .Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, which include five congeners [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds can exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, which include five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). Their structural resemblance to purine bases (adenine and guanine) has piqued the interest of medicinal chemists .

!Figure 1

Synthetic Methods

Several synthetic routes have been employed to access these compounds. Notably, the reaction sequence developed by Donaire-Arias et al. provides an efficient and green synthesis . Further scale-up reactions have demonstrated practicality and efficiency.

a. Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines exhibit kinase inhibitory activity. For instance, compounds 14, 13, and 15 have shown significant inhibitory effects with low IC50 values .

Mechanism of Action

Target of Action

The primary target of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .

Mode of Action

2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 disrupts the normal cell cycle, particularly the transition from the G1 phase to the S phase . This disruption affects downstream cellular processes, including DNA replication and cell division .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests it can reach its target in the cell and exert its effects .

Result of Action

The molecular effect of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide’s action is the inhibition of CDK2, leading to altered cell cycle progression . On a cellular level, this results in reduced cell proliferation and the induction of apoptosis within cells .

properties

IUPAC Name |

2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-15-8-5-6-13(16(15)23-2)17(21)18-10-12-11-19-20-9-4-3-7-14(12)20/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGVFVKCDRSVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

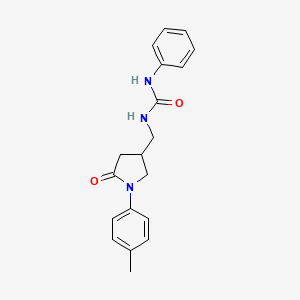

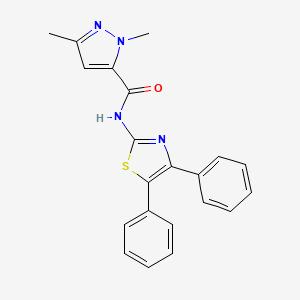

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)

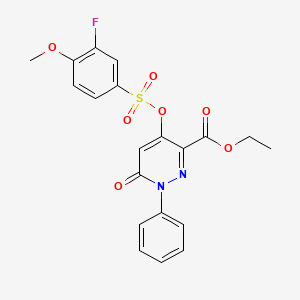

![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

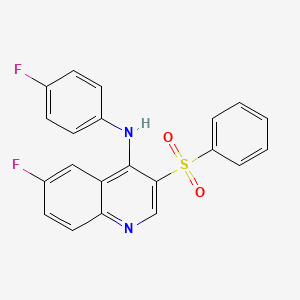

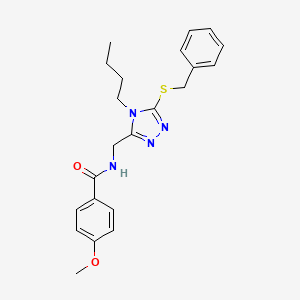

![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

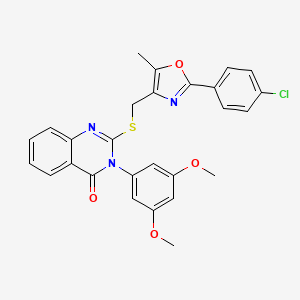

![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)